Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate

Description

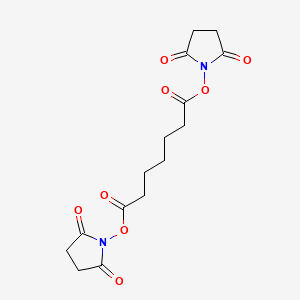

Bis(2,5-dioxopyrrolidin-1-yl) heptanedioate (CAS: 74648-14-9) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. It consists of a seven-carbon dicarboxylic acid (heptanedioic acid) backbone with two reactive 2,5-dioxopyrrolidin-1-yl (succinimide) ester groups. These esters react efficiently with primary amines, enabling conjugation of biomolecules such as proteins, peptides, or antibodies . The compound is commercially available with 98% purity and is utilized in biochemical applications for crosslinking or labeling due to its water-soluble nature and moderate chain length, which balances flexibility and steric accessibility .

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O8/c18-10-6-7-11(19)16(10)24-14(22)4-2-1-3-5-15(23)25-17-12(20)8-9-13(17)21/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJVONPJBWABIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545851 | |

| Record name | 1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74648-14-9 | |

| Record name | 1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(N-succinimidyl) Pimelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method for synthesizing bis(2,5-dioxopyrrolidin-1-yl) heptanedioate involves a carbodiimide-mediated coupling reaction. This approach employs dicyclohexylcarbodiimide (DCC) or similar reagents to activate the carboxylic acid groups of pimelic acid, followed by displacement with HOSu.

- Reaction Setup : Heptanedioic acid (1.6 g, 9.99 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 100 mL).

- Reagent Addition : N-hydroxysuccinimide (2.299 g, 19.98 mmol) and DCC (4.12 g, 19.98 mmol) are added sequentially.

- Reaction Conditions : The mixture is stirred at room temperature (20°C) for 18 hours.

- Workup : The precipitated dicyclohexylurea (DCU) is removed via filtration through a celite pad.

- Purification : The filtrate is concentrated under reduced pressure and purified by flash chromatography to yield the product as a white solid (2.5 g, 71% yield).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 71% | |

| Reaction Time | 18 hours | |

| Purity (HPLC) | >98.0% | |

| Melting Point | 124–128°C |

Mechanistic Insight :

DCC activates the carboxylic acid via the formation of an O-acylisourea intermediate, which reacts with HOSu to generate the NHS ester. The reaction proceeds via nucleophilic acyl substitution, with the succinimide group acting as a leaving group.

Alternative Methods

While the DCC-mediated method dominates, alternative approaches have been explored, albeit with lower efficiencies.

Example :

A protocol using N-ethyl-N,N-diisopropylamine (DIEA) in N,N-dimethylformamide (DMF) achieved a 34% yield. However, this method is less favored due to side reactions and challenging purification.

Reaction Optimization

Solvent Selection

THF is preferred for its ability to dissolve both polar and non-polar reactants while minimizing side products. Substituting THF with DMF or dichloromethane (DCM) often reduces yields due to incomplete activation or side reactions.

Stoichiometry

A 1:2 molar ratio of heptanedioic acid to HOSu ensures complete conversion of both carboxylic acid groups. Excess DCC (2 equivalents) drives the reaction to completion.

Temperature and Time

Room temperature (20–25°C) and prolonged reaction times (12–24 hours) are optimal. Elevated temperatures accelerate side reactions, such as NHS ester hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) confirms the structure with characteristic signals:

High-Performance Liquid Chromatography (HPLC)

HPLC analysis reveals a purity of >98.0%, with a single peak corresponding to the target compound.

Melting Point

The melting point range of 124–128°C aligns with literature values, confirming crystalline purity.

Applications in Chemical Synthesis

Bioconjugation

The compound’s bifunctional NHS esters enable crosslinking of proteins, antibodies, and peptides. For example, it has been used to conjugate antibodies to fluorescent probes for imaging studies.

Polymer Chemistry

In material science, it serves as a monomer for synthesizing polyesters with tailored degradation profiles.

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate primarily undergoes substitution reactions where the NHS ester groups react with primary amines to form stable amide bonds. This reaction is commonly used in protein and peptide conjugation .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), primary amines.

Conditions: Anhydrous organic solvents (e.g., dichloromethane, DMF), room temperature to slightly elevated temperatures.

Major Products

The major product formed from the reaction of this compound with primary amines is the corresponding amide derivative. This product is often used in the formation of protein conjugates and other bioconjugates .

Scientific Research Applications

Medicinal Chemistry

- Anticonvulsant Properties : Preliminary studies indicate that Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate may exhibit anticonvulsant effects, suggesting its potential use in treating epilepsy and other seizure disorders. The compound's ability to modulate neurotransmitter systems could contribute to its therapeutic efficacy.

- Anti-inflammatory Effects : There are indications that this compound may possess anti-inflammatory properties. However, comprehensive studies are necessary to elucidate its mechanisms of action and therapeutic potential in inflammatory conditions.

- Drug Development : Due to its unique structural characteristics, the compound is being explored as a scaffold for the development of new pharmaceuticals. Its ability to form derivatives through various chemical reactions enhances its utility in drug design.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of complex molecules and polymers due to its reactivity profile. The compound can undergo transformations such as hydrolysis and reactions with amines or alcohols to yield amides or esters, respectively.

Binding Affinity Studies

Recent research has focused on the interaction of this compound with various biological targets. Preliminary data suggest that it may bind to neurotransmitter receptors and enzymes involved in neurotransmission. These studies aim to optimize the pharmacological profile of the compound by understanding its binding mechanisms.

Synthesis and Reactivity

Several methods have been developed for synthesizing this compound. The compound can undergo oxidation and reduction reactions using common reagents like hydrogen peroxide or lithium aluminum hydride. These reactions can lead to the formation of derivatives with altered pharmacological properties.

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate involves the formation of amide bonds between the NHS ester groups and primary amines. This reaction is facilitated by the presence of a coupling agent such as DCC, which activates the carboxyl groups of heptanedioic acid, allowing them to react with NHS to form the active ester. The active ester then reacts with primary amines to form stable amide bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(2,5-dioxopyrrolidin-1-yl) heptanedioate belongs to a family of NHS esters with varying carbon chain lengths and structural configurations. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

| Compound Name | CAS Number | Backbone Chain Length | Molecular Formula | Reactivity Profile | Key Applications |

|---|---|---|---|---|---|

| This compound | 74648-14-9 | C7 | C15H16N2O6 | Bifunctional; amine-reactive | Protein crosslinking, bioconjugation |

| Bis(2,5-dioxopyrrolidin-1-yl) octanedioate | 74648-14-9* | C8 | C16H18N2O6 | Similar reactivity, slightly hydrophobic | Spacer in immunoassays |

| 2,5-Dioxopyrrolidin-1-yl decanoate | 58047-86-2 | C10 (monoester) | C14H21NO4 | Monofunctional; labels amines | Fluorescent tagging |

| 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate | 2706536-09-4 | C7 (protected ester) | C15H23NO6 | Protected reactivity; requires deprotection | Stepwise synthesis |

Notes:

- Monoesters (e.g., decanoate) lack bifunctionality, limiting their use to labeling rather than crosslinking .

Reactivity and Stability

- Chain Length Effects : Shorter chains (e.g., heptanedioate vs. octanedioate) exhibit faster reaction kinetics due to reduced steric hindrance. However, longer chains (e.g., octanedioate) provide greater spatial flexibility, advantageous for conjugating large biomolecules .

- Hydrophobicity: Heptanedioate (C7) is less hydrophobic than octanedioate (C8), enhancing its solubility in aqueous buffers compared to analogs with longer chains (e.g., docosanoate, C22) .

- Protected Derivatives : Compounds like 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate are chemically stable but require acidic deprotection to activate the ester group, limiting their use in single-step reactions .

Research Findings and Case Studies

- Drug Hybrid Synthesis : Heptamethylene-linked NHS esters (e.g., levetiracetam-huprine hybrids) demonstrate the utility of C7 backbones in neurologically active drug conjugates, where chain length influences blood-brain barrier permeability .

- Biotinylation : Succinimide esters with biotinylated tags (e.g., analogs) highlight the role of chain length in optimizing binding efficiency in streptavidin-based assays .

Biological Activity

Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 270.30 g/mol. The compound features two 2,5-dioxopyrrolidinyl groups attached to a heptanedioate backbone.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation, particularly in certain cancer models. Its structure suggests potential interactions with cellular pathways involved in apoptosis and cell cycle regulation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

- Antitumor Efficacy : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity against ovarian cancer cells. The IC50 values ranged from 10 to 20 µM, indicating effective inhibition of cell growth compared to control groups .

- Antimicrobial Testing : A recent investigation evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

| Biological Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|

| Ovarian Cancer Cells | 10 - 20 | N/A |

| Staphylococcus aureus | N/A | 50 |

| Escherichia coli | N/A | 50 |

Research Findings

Recent patents and publications highlight the ongoing research into the applications of this compound in drug development:

Q & A

Q. Table 1. Factorial Design for Crosslinking Optimization

| Factor | Levels | Response Variable |

|---|---|---|

| Crosslinker ratio | 5:1, 10:1, 20:1 | Conjugation efficiency |

| pH | 7.0, 7.5, 8.0 | Hydrolysis rate |

| Temperature | 4°C, 25°C | Aggregation |

Advanced: What theoretical frameworks guide the application of this compound in bioconjugation or material science?

Methodological Answer:

- Kinetic Control Theory: Predicts reaction outcomes based on NHS ester hydrolysis rates versus amine reactivity. Time-resolved FTIR can monitor intermediate formation .

- Polymer Network Models: For material crosslinking, use Flory-Stockmayer theory to estimate gelation thresholds based on crosslinker functionality and concentration .

- Molecular Dynamics (MD): Simulate NHS ester interactions with target amines to predict regioselectivity in complex systems .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage: Keep desiccated at –20°C to prevent hydrolysis. Use amber vials to avoid light-induced degradation .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .

- Spill Management: Neutralize spills with 10% sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced: How can researchers design experiments to compare this compound with structurally similar crosslinkers (e.g., homobifunctional vs. heterobifunctional)?

Methodological Answer:

- Controlled Variables: Fix pH, temperature, and protein concentration. Vary crosslinker type and spacer length.

- Analytical Endpoints: Use SDS-PAGE/Western blotting for conjugation efficiency, dynamic light scattering (DLS) for aggregation analysis, and MALDI-TOF for mass shifts .

- Statistical Analysis: Apply ANOVA to identify significant differences in crosslinking efficiency between groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.